N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of pyrazole and oxazolo[5,4-b]pyridine rings. The synthetic route typically starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes various reactions such as nitrosation, reduction, esterification, and condensation . The overall yield of the synthesis can be optimized by carefully controlling reaction conditions and using appropriate reagents.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: Condensation reactions can be used to form larger molecules by combining smaller ones, often using catalysts or acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure and have been studied for their biological activities.
5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: These derivatives have been explored for their potential as therapeutic agents and their unique chemical properties.
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-6-27-13(4)16(9-22-27)11(2)23-19(28)15-7-17(14-8-21-26(5)10-14)24-20-18(15)12(3)25-29-20/h7-11H,6H2,1-5H3,(H,23,28) |
InChI Key |
RNGPDQGNFVZINC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.